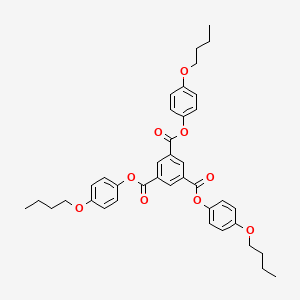

Tris(4-butoxyphenyl) benzene-1,3,5-tricarboxylate

CAS No.: 915289-19-9

Cat. No.: VC16925330

Molecular Formula: C39H42O9

Molecular Weight: 654.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 915289-19-9 |

|---|---|

| Molecular Formula | C39H42O9 |

| Molecular Weight | 654.7 g/mol |

| IUPAC Name | tris(4-butoxyphenyl) benzene-1,3,5-tricarboxylate |

| Standard InChI | InChI=1S/C39H42O9/c1-4-7-22-43-31-10-16-34(17-11-31)46-37(40)28-25-29(38(41)47-35-18-12-32(13-19-35)44-23-8-5-2)27-30(26-28)39(42)48-36-20-14-33(15-21-36)45-24-9-6-3/h10-21,25-27H,4-9,22-24H2,1-3H3 |

| Standard InChI Key | PMFCVKXWGCJIOI-UHFFFAOYSA-N |

| Canonical SMILES | CCCCOC1=CC=C(C=C1)OC(=O)C2=CC(=CC(=C2)C(=O)OC3=CC=C(C=C3)OCCCC)C(=O)OC4=CC=C(C=C4)OCCCC |

Introduction

Chemical Structure and Physicochemical Properties

Computed and Experimental Properties

Key physicochemical properties include:

-

Molecular Weight: 654.75 g/mol

-

Hydrogen Bond Acceptors: 9

-

LogP: Estimated to be high due to the presence of hydrophobic butoxy chains, suggesting preferential solubility in organic solvents.

Table 1: Comparative Analysis of Tricarboxylate Derivatives

Synthesis and Characterization

Synthetic Pathways

While no explicit protocols for Tris(4-butoxyphenyl) benzene-1,3,5-tricarboxylate are documented, its synthesis likely mirrors that of the methoxy analog. A plausible route involves:

-

Esterification: Reacting benzene-1,3,5-tricarboxylic acid chloride with 4-butoxyphenol under anhydrous conditions.

-

Purification: Column chromatography or recrystallization to isolate the product.

Analytical Techniques

-

Chromatography: Thin-layer chromatography (TLC) and HPLC for purity assessment.

-

Spectroscopy: FTIR to confirm ester carbonyl stretches (~1740 cm⁻¹) and NMR (¹H/¹³C) to verify butoxy chain integration .

Challenges and Future Directions

Knowledge Gaps

-

MOF Synthesis: No experimental reports confirm its use in coordination polymers.

-

Biological Activity: Cytotoxicity and mechanism remain unexamined.

Research Opportunities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume